molecular formula C9H4F4 B2857770 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene CAS No. 1057670-05-9

1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene

Cat. No. B2857770
CAS RN: 1057670-05-9
M. Wt: 188.125
InChI Key: PCWLWQPAIPPLSP-UHFFFAOYSA-N
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Description

1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H4F4. It has a molecular weight of 188.12 . This compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene is 1S/C9H4F4/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene is a liquid at room temperature . It has a molecular weight of 188.12 .

Scientific Research Applications

Synthesis of Aryl Acetylenes

“1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene” may be used in the synthesis of aryl acetylenes . This is achieved via Sonogashira type cross coupling reaction with various haloarenes in the presence of a specific catalyst .

Building Blocks for Click Chemistry

This compound can serve as a building block for click chemistry . Click chemistry is a modular chemical approach that utilizes the most practical and reliable chemical transformations. Its applications are found in all branches of chemical research, including drug discovery, chemical biology, materials science, and nanotechnology.

Synthesis of Electronic Devices

It can be used as a reagent for terminal ethynes for the synthesis of electronic devices . The ability to precisely manipulate the properties of electronic devices at the molecular level could open up new possibilities in miniaturization and performance enhancement.

Fluorination Reagents

As a fluorinated compound, “1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene” can potentially be used as a fluorination reagent . Fluorination is a key process in the manufacture of a wide range of chemical products, including pharmaceuticals and agrochemicals.

Protecting Group in Organic Synthesis

This compound can act as a protecting group in organic synthesis . Protecting groups are vital in multi-step organic syntheses, and the choice of protecting group can influence the efficiency of the synthesis and the yield of the final product.

Material Science Research

Given its unique chemical structure, “1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene” could be used in material science research . For example, it could be used in the development of new polymers or composite materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-ethynyl-4-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWLWQPAIPPLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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